[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[[(4-chlorophenyl)methyl]thio]-7-methyl-, methyl ester
Description
This compound is a triazolopyrimidine derivative characterized by a fused bicyclic scaffold. Key structural features include:
- Position 6: A carboxylic acid group esterified as a methyl ester, enhancing lipophilicity compared to free acids .
- Position 7: A methyl group, which may influence ring conformation and metabolic stability .
The methyl ester at position 6 suggests this compound may act as a prodrug, with in vivo hydrolysis to the active carboxylic acid form .
Properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)methylsulfanyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S/c1-9-12(13(21)22-2)7-17-14-18-15(19-20(9)14)23-8-10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDDSSQIYRWWQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)SCC3=CC=C(C=C3)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101118259 | |
| Record name | Methyl 2-[[(4-chlorophenyl)methyl]thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101118259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
907971-21-5 | |
| Record name | Methyl 2-[[(4-chlorophenyl)methyl]thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=907971-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[[(4-chlorophenyl)methyl]thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101118259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[[(4-chlorophenyl)methyl]thio]-7-methyl-, methyl ester typically involves multiple steps. The process begins with the formation of the triazolopyrimidine core, followed by the introduction of the 4-chlorophenylmethylthio and methyl ester groups. Common reagents used in these reactions include chlorinating agents, methylating agents, and thiolating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[[(4-chlorophenyl)methyl]thio]-7-methyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve specific temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biology, it is studied for its potential as a bioactive molecule. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical agent. Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets.
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[[(4-chlorophenyl)methyl]thio]-7-methyl-, methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Substituent Variations in Triazolopyrimidine Derivatives
Key Observations :
Key Insights :
- The 4-chlorobenzylthio group in the target may confer selectivity for enzymes or receptors with halogen-binding domains, akin to fluorinated analogs in .
- Methyl esters (target) are typically less potent in vitro than free acids but improve pharmacokinetics (e.g., membrane permeability) .
Physicochemical Properties
Table 3: Physical Properties of Selected Derivatives
Biological Activity
The compound known as [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[[(4-chlorophenyl)methyl]thio]-7-methyl-, methyl ester is a member of the triazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential as an anticancer agent and its effects on various biological systems.
Chemical Structure and Properties
- IUPAC Name : Methyl 2-[(4-chlorophenyl)methylsulfanyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Molecular Formula : C15H13ClN4O2S
- Molecular Weight : 348.8 g/mol
Anticancer Properties
Recent studies have highlighted the potential of triazolo[1,5-a]pyrimidine derivatives in cancer therapy. For instance:
- A study demonstrated that compounds with similar structures exhibited significant inhibitory effects on the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival (e.g., ERK1/2 and AKT) .
- Specific derivatives were shown to induce apoptosis in cancer cell lines such as MGC-803 and inhibit cell growth with IC50 values as low as 0.53 μM .
Antimicrobial Activity
The antimicrobial properties of triazolo[1,5-a]pyrimidine derivatives have also been explored:
- Fluorinated analogs were synthesized and tested against Mycobacterium tuberculosis, showing potent inhibition at concentrations as low as 6.25 μg/mL while maintaining low toxicity to mammalian cells (IC50 > 62.5 μg/mL) .
Other Biological Activities
The versatility of the triazolo[1,5-a]pyrimidine scaffold extends to various other biological activities:
- The compound has been investigated for its antiviral properties and potential applications in treating parasitic diseases due to its metal-chelating abilities .
- It has also been noted for its ability to act as a bioisostere for purines and carboxylic acids, which may enhance its therapeutic profile .
Case Study 1: Anticancer Activity
In a comparative study involving various triazolo[1,5-a]pyrimidine derivatives:
- Compound H12 was identified as a potent anticancer agent due to its ability to suppress the ERK signaling pathway effectively. This compound induced cell cycle arrest and apoptosis in cancer cells .
Case Study 2: Antimicrobial Efficacy
A series of synthesized compounds based on the triazolo[1,5-a]pyrimidine structure were tested against Mycobacterium tuberculosis:
- The most effective derivative inhibited 92% of bacterial growth at minimal concentrations while exhibiting no significant cytotoxicity towards VERO cells .
Data Tables
| Biological Activity | Compound | IC50 (μM) | Target |
|---|---|---|---|
| Anticancer | H12 | 0.53 | ERK Pathway |
| Antimicrobial | Compound 4 | 6.25 | M. tuberculosis |
Q & A
Q. What are the optimal synthetic routes for [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives?
Methodological Answer: The synthesis typically involves multi-step reactions, such as:
- Step 1: Condensation of aminotriazole derivatives with ketoesters (e.g., ethyl acetoacetate) and aromatic aldehydes in a solvent like DMF or ethanol.
- Step 2: Cyclization under acidic or catalytic conditions (e.g., TMDP catalyst in water/ethanol mixtures) to form the triazolopyrimidine core .
- Step 3: Functionalization of the core with substituents like the 4-chlorobenzylthio group via nucleophilic substitution or thiol-alkyne coupling .
Key Optimization: Use of additives like TMDP improves yield (up to 94–95%) and reduces reaction time .
Q. How can researchers characterize the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 533) and fragmentation patterns validate molecular weight .
- Elemental Analysis: Matches experimental and theoretical C/H/N/S percentages to confirm purity .
Advanced Research Questions
Q. How do substituents (e.g., 4-chlorobenzylthio, methyl ester) influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Experimental Validation:
Q. How can contradictory data on biological activity across studies be resolved?
Methodological Answer:
- Factor 1: Substituent Positional Isomerism
- For example, the 2- versus 3-position of the benzylthio group alters steric hindrance and binding affinity . Validate via X-ray crystallography or competitive binding assays.
- Factor 2: Assay Conditions
- Data Reconciliation: Perform meta-analysis of published IC₅₀ values and correlate with computational models (e.g., QSAR) .
Q. What strategies improve the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Testing:
- Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Methyl esters are prone to hydrolysis at alkaline pH; consider prodrug strategies .
- Thermal Stability:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
